molecular formula C16H19N3O5S2 B299978 4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide

4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide

Cat. No. B299978
M. Wt: 397.5 g/mol
InChI Key: OFNGOXQUIJIFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide, also known as DMSB, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide has potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. 4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide has also been studied for its anti-inflammatory and anti-angiogenic properties. It has been shown to reduce inflammation in animal models of arthritis and to inhibit angiogenesis in tumor models.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide has been reported to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the expression of several pro-inflammatory cytokines, including TNF-α and IL-1β. 4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide has also been shown to reduce the expression of VEGF, a protein that promotes angiogenesis. In addition, 4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide in lab experiments is its potential anti-cancer activity. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Another advantage is its anti-inflammatory activity, which could be useful in studying inflammatory diseases. However, one limitation of using 4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide is its potential toxicity. It has been reported to have cytotoxic effects on some normal cells, and its safety in humans has not been fully established.

Future Directions

There are several potential future directions for research on 4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide. One direction is to further investigate its anti-cancer activity and its potential use as a cancer therapy. Another direction is to study its anti-inflammatory activity in more detail and to explore its potential use in treating inflammatory diseases. Additionally, more research is needed to determine the safety of 4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide in humans and to investigate its potential side effects. Finally, the development of new synthetic methods for 4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide could lead to improved yields and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide involves the reaction of 2-methyl-5-sulfamoylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with dimethylamine and benzamide to form 4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide. The synthesis of 4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide has been reported in several scientific journals, and the purity of the compound can be determined using various analytical techniques.

properties

Product Name

4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide

Molecular Formula

C16H19N3O5S2

Molecular Weight

397.5 g/mol

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-methyl-5-sulfamoylphenyl)benzamide

InChI

InChI=1S/C16H19N3O5S2/c1-11-4-7-14(25(17,21)22)10-15(11)18-16(20)12-5-8-13(9-6-12)26(23,24)19(2)3/h4-10H,1-3H3,(H,18,20)(H2,17,21,22)

InChI Key

OFNGOXQUIJIFFT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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